molecular formula C3H10BrNO B14130463 2-Propanol, 1-amino-, hydrobromide CAS No. 89036-61-3

2-Propanol, 1-amino-, hydrobromide

Cat. No.: B14130463
CAS No.: 89036-61-3
M. Wt: 156.02 g/mol
InChI Key: COLRPUMEJGFPRC-UHFFFAOYSA-N
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Description

2-Propanol, 1-amino-, hydrobromide is an organic compound with the molecular formula C3H10BrNO. It is a derivative of 2-propanol, where one of the hydrogen atoms is replaced by an amino group, and it is combined with hydrobromic acid to form the hydrobromide salt. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propanol, 1-amino-, hydrobromide can be synthesized through the reaction of 2-propanol, 1-amino- with hydrobromic acid. The reaction typically involves mixing the amino alcohol with hydrobromic acid under controlled conditions to form the hydrobromide salt. The reaction is exothermic and should be carried out with proper cooling and stirring to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound involves the large-scale reaction of 2-propanol, 1-amino- with hydrobromic acid. The process includes steps such as mixing, reaction control, and purification to obtain the final product with high purity. The use of advanced equipment and monitoring systems ensures the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Propanol, 1-amino-, hydrobromide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo compounds.

    Reduction: The compound can be reduced to form simpler amines.

    Substitution: The hydrobromide ion can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide and potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo compounds such as ketones and aldehydes.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propanol, 1-amino-, hydrobromide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Employed in the study of biochemical pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Propanol, 1-amino-, hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, influencing their activity. The hydrobromide ion can also participate in ionic interactions, affecting the overall reactivity and stability of the compound.

Comparison with Similar Compounds

Similar Compounds

    2-Propanol, 1-amino-: The parent compound without the hydrobromide ion.

    2-Amino-2-methyl-1-propanol: A similar compound with a methyl group instead of a hydrogen atom.

    1-Amino-2-propanol: Another isomer with the amino group at a different position.

Uniqueness

2-Propanol, 1-amino-, hydrobromide is unique due to its combination of an amino group and a hydrobromide ion, which imparts distinct chemical and physical properties

Properties

CAS No.

89036-61-3

Molecular Formula

C3H10BrNO

Molecular Weight

156.02 g/mol

IUPAC Name

1-aminopropan-2-ol;hydrobromide

InChI

InChI=1S/C3H9NO.BrH/c1-3(5)2-4;/h3,5H,2,4H2,1H3;1H

InChI Key

COLRPUMEJGFPRC-UHFFFAOYSA-N

Canonical SMILES

CC(CN)O.Br

Origin of Product

United States

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